![molecular formula C17H19N3O3S B2993798 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide CAS No. 2361892-64-8](/img/structure/B2993798.png)
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a complex organic compound This compound features a pyridine ring, a sulfonamide group, and a cyano group, making it structurally intriguing and functionally versatile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide typically involves multi-step reactions. The process generally starts with the preparation of the pyridine ring followed by the introduction of the sulfonamide group. A common method involves using palladium-catalyzed coupling reactions and nitrile addition.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry techniques, which allow for better control over reaction conditions and yield optimization. The choice of solvents and catalysts is crucial, with emphasis on green chemistry practices to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide undergoes various chemical reactions including:
Oxidation: : This can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: : Can result in the formation of amines or other reduced species.
Substitution: : Nucleophilic substitution reactions are common, where the sulfonamide or cyano group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products vary based on the reaction type:
Oxidation: : Sulfoxides or sulfones
Reduction: : Amines
Substitution: : Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide finds applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for therapeutic potential, particularly in anti-cancer research due to its ability to inhibit specific enzymes.
Industry: : Used in the development of specialty chemicals and as a reagent in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, often targeting enzymes or receptors involved in disease pathways. It can inhibit enzyme activity by binding to the active site, disrupting normal biochemical processes. Key molecular targets include kinases and other regulatory proteins involved in cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, such as pyridine-3-sulfonamide derivatives and other cyano-substituted molecules, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide stands out due to its unique structural features and broader range of applications. Its propoxymethyl and cyano groups provide distinctive reactivity and biological interactions.
List of Similar Compounds
Pyridine-3-sulfonamide derivatives
Cyano-substituted benzylpyridines
Propoxymethylphenyl derivatives
This compound's distinctive attributes and versatile applications make it a focal point in scientific research and industrial innovation
Properties
IUPAC Name |
6-cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-9-23-13-15-6-4-3-5-14(15)11-20-24(21,22)17-8-7-16(10-18)19-12-17/h3-8,12,20H,2,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYRMLKCDVIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CNS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)
![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)
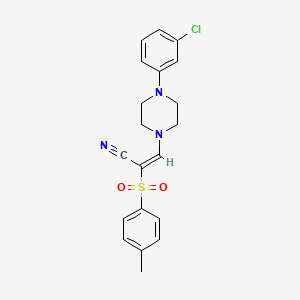
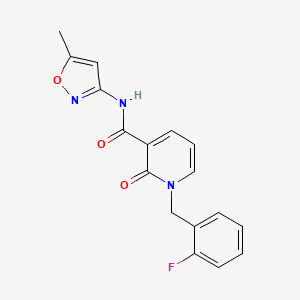
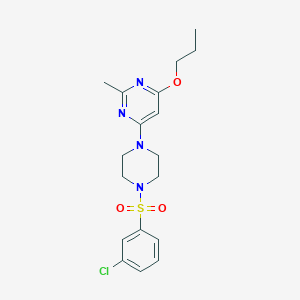
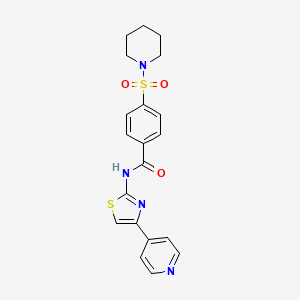
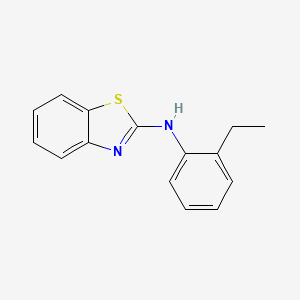
![7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2993729.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)
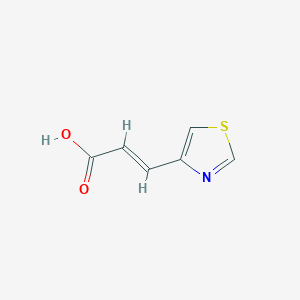
![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
